1-[5-(3-phenoxyphenoxy)pentyl]piperidine
Description
Properties
IUPAC Name |
1-[5-(3-phenoxyphenoxy)pentyl]piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO2/c1-4-11-20(12-5-1)25-22-14-10-13-21(19-22)24-18-9-3-8-17-23-15-6-2-7-16-23/h1,4-5,10-14,19H,2-3,6-9,15-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCSRZYHXEGGMLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCCCOC2=CC(=CC=C2)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(3-phenoxyphenoxy)pentyl]piperidine typically involves the reaction of piperidine with a suitable alkylating agent. One common method is the reaction of piperidine with 1-bromo-5-(3-phenoxyphenoxy)pentane under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the alkylation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-[5-(3-phenoxyphenoxy)pentyl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the phenoxy groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
1-[5-(3-phenoxyphenoxy)pentyl]piperidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[5-(3-phenoxyphenoxy)pentyl]piperidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger therapeutic responses.
Comparison with Similar Compounds
Key Structural Features
- Piperidine Core : A six-membered nitrogen-containing ring that enhances binding to receptors via hydrogen bonding and hydrophobic interactions.
- Pentyl Linker : A five-carbon chain providing flexibility and optimal spatial positioning of the aromatic group.
- Biphenyl Ether Moiety: The 3-phenoxyphenoxy group contributes to lipophilicity and π-π stacking interactions with receptor pockets.
Comparison with Histamine H3 Receptor Ligands
describes structurally similar H3 receptor antagonists/agonists (Table 1):
Key Observations :
- Substituent Position : Compound 14 (para-substituted) exhibits higher affinity than meta-substituted analogs, suggesting para-substitution optimizes receptor interactions .
- Chain Length : Compound 13 (hexyl chain) shows superior Ki (18 nM) compared to pentyl analogs, indicating longer chains may enhance binding .
- Ring Size : Piperidine (6-membered) in compound 14 confers higher affinity than azepane (7-membered) in compound 16, emphasizing the importance of ring geometry .
Comparison with Piperine and Related Alkaloids
Piperine (1-[5-(1,3-benzodioxol-5-yl)-1-oxo-2,4-pentadienyl]piperidine), a natural alkaloid, shares the piperidine core but differs in substituents (Table 2):
Structural Insights :
- Piperine’s conjugated dienone and benzodioxole groups enable radical scavenging and enzyme inhibition, whereas the biphenyl ether in this compound favors receptor binding .
- Piperine’s hydrolysis to piperidine under basic conditions suggests metabolic instability compared to synthetic derivatives with stable ether linkages .
Comparison with NMP Compounds
highlights NMP compounds with piperidine, carbazole, and carbonyl groups. These semi-rigid structures exhibit conformational stability (e.g., C6-C7-C8 angle: 111°), which may enhance target engagement compared to flexible pentyl-linked analogs .
Structure-Activity Relationships (SAR)
- Chain Length : Pentyl vs. hexyl chains balance flexibility and hydrophobicity; longer chains may improve membrane permeability but reduce solubility.
- Ring Modifications : Piperidine > azepane in affinity due to better fit in receptor pockets.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
